
(2,6-Diphenylphenyl) carbonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Diphenylphenyl) carbonochloridate is an organic compound with the molecular formula C20H15ClO2. It is a derivative of carbonochloridic acid, where the hydrogen atoms are replaced by phenyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diphenylphenyl) carbonochloridate typically involves the reaction of 2,6-diphenylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,6-Diphenylphenol+Phosgene→(2,6-Diphenylphenyl) carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Diphenylphenyl) carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-diphenylphenol and hydrochloric acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene
Catalysts: Pyridine, triethylamine
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.
Hydrolysis Products: 2,6-Diphenylphenol and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(2,6-Diphenylphenyl) carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical compounds, particularly in the formation of ester and amide linkages.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (2,6-Diphenylphenyl) carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of substituted products. The reaction typically proceeds through a nucleophilic acyl substitution mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl carbonochloridate
- Benzyl carbonochloridate
- 2,4-Diphenylphenyl carbonochloridate
Uniqueness
(2,6-Diphenylphenyl) carbonochloridate is unique due to the presence of two phenyl groups at the 2 and 6 positions, which provide steric hindrance and influence its reactivity. This makes it distinct from other carbonochloridates, which may have different substituents and reactivity profiles.
Eigenschaften
CAS-Nummer |
917897-83-7 |
|---|---|
Molekularformel |
C19H13ClO2 |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
(2,6-diphenylphenyl) carbonochloridate |
InChI |
InChI=1S/C19H13ClO2/c20-19(21)22-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H |
InChI-Schlüssel |
XKZUPTSWSNYGFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)
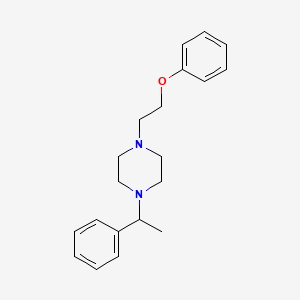
![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)

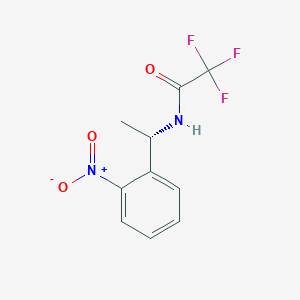
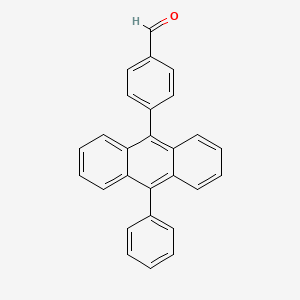
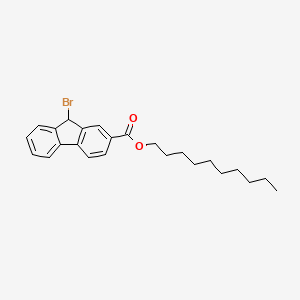
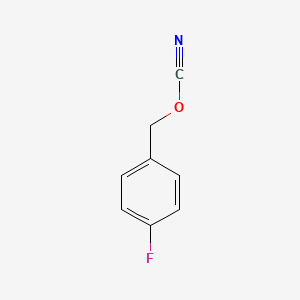
![(2S)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14187259.png)
![[4-(Octyloxy)phenyl]methyl tribromoacetate](/img/structure/B14187266.png)


![1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14187270.png)

